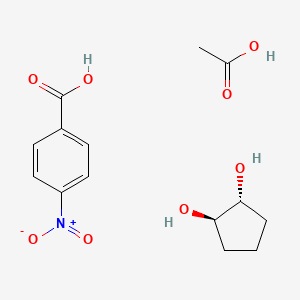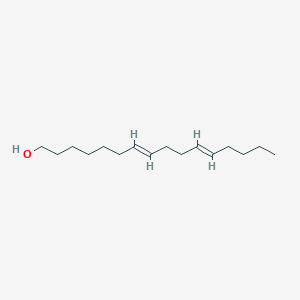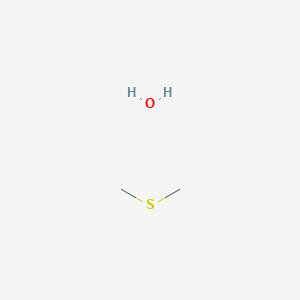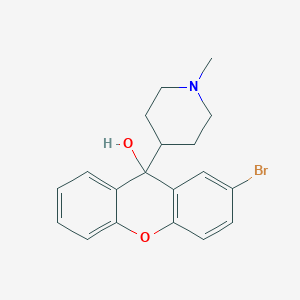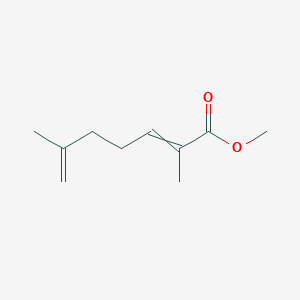
2,2,3,3,5,5-Hexamethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5,5-Hexamethylhexane is an organic compound with the molecular formula C12H26. It is a highly branched alkane, characterized by its six methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5-Hexamethylhexane typically involves the alkylation of hexane with methyl groups. One common method is the catalytic hydrogenation of 2,2,3,3,5,5-hexamethyl-2,3,4,5-tetrahydro-1H-pyrrole. This reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3,5,5-Hexamethylhexane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to form various oxygenated derivatives.
Reduction Reactions: Hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives such as 2,2,3,3,5,5-hexamethylhexyl chloride.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Formation of fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,5,5-Hexamethylhexane has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Wirkmechanismus
The mechanism of action of 2,2,3,3,5,5-Hexamethylhexane is primarily related to its hydrophobic nature and ability to interact with non-polar environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s molecular targets include hydrophobic regions of proteins and lipid membranes, where it can modulate their structure and function.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,4,5,5-Hexamethylhexane
- 2,2,3,3,4,5-Hexamethylhexane
Comparison: 2,2,3,3,5,5-Hexamethylhexane is unique due to its symmetrical structure, which imparts distinct physical and chemical properties compared to its isomers. The symmetrical arrangement of methyl groups results in a lower boiling point and different reactivity patterns, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
60302-24-1 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
2,2,3,3,5,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-10(2,3)9-12(7,8)11(4,5)6/h9H2,1-8H3 |
InChI-Schlüssel |
YFGLJPQISFJQSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


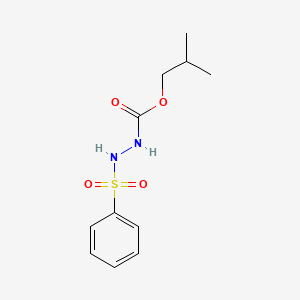


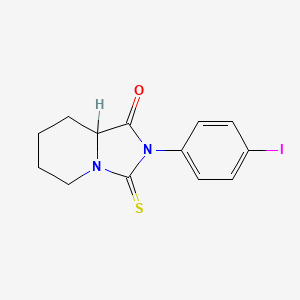
![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
